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Compound of Interest |

2-(5-Butyl-1h-indol-3-
Compound Name:
yl)ethanamine, HCI

CAS No.: 1019-47-2

Cat. No.: B3033373

. J

Executive Summary

5-Butyltryptamine (5-BT) is a synthetic monoamine alkaloid of the tryptamine class,
characterized by a butyl substitution at the 5-position of the indole ring. Unlike its naturally
occurring analogs (e.g., serotonin, bufotenin), 5-BT is primarily utilized as a pharmacological
probe to map the steric tolerance of serotonin (5-HT) receptor binding pockets.

This compound is critical for researchers investigating the Structure-Activity Relationships
(SAR) of 5-HT1A and 5-HT1D receptors, specifically how lipophilic bulk at the 5-position
influences agonist potency and selectivity. Recent patent literature also identifies 5-BT as a
functional component in lipid-based drug delivery systems, utilizing its amine functionality for
conjugation.

Chemical & Physical Identity

CAS 41055-60-1 refers to the free base form of the molecule. Researchers must distinguish
this from salt forms (e.g., hydrochloride) which have distinct CAS numbers and solubility
profiles.

Table 1: Physicochemical Specifications
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Specification

Chemical Name

2-(5-Butyl-1H-indol-3-yl)ethanamine

Common Synonyms

5-Butyltryptamine; 5-BT, 5-n-Butyltryptamine

CAS Number 41055-60-1

Molecular Formula C14H20N2

Molecular Weight 216.32 g/mol

Appearance Off-white to pale yellow solid (typically)

Boiling Point ~389.6°C at 760 mmHg (Predicted)

Density 1.059 g/cm3 (Predicted)

Solubility Soluble.in DMSO, Methanol, Ethanol; sparingly
soluble in water

pKa ~9.7 (Amine), ~16 (Indole NH)

Synthesis & Manufacturing

The synthesis of 5-Butyltryptamine typically follows the Speeter-Anthony procedure, a robust

protocol for converting substituted indoles to tryptamines via a glyoxalyl chloride intermediate.

This method is preferred over the Fischer Indole Synthesis for this specific target due to higher

yields and cleaner purification profiles.

Reaction Mechanism

The synthesis proceeds in three distinct stages:

e Acylation: 5-Butylindole reacts with oxalyl chloride to form 5-butyl-3-indoleglyoxalyl chloride.

e Amidation: The acid chloride is quenched with ammonia (or a primary amine) to yield the

glyoxylamide.

e Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH4) to the final

tryptamine.
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Experimental Protocol (Speeter-Anthony)

Note: All steps must be performed under an inert atmosphere (Ar or N2) due to the moisture
sensitivity of oxalyl chloride and LiAlHa.

Step 1: Glyoxylation
» Dissolve 5-Butylindole (1.0 eq) in anhydrous diethyl ether (Et20) at 0°C.

o Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will turn yellow/orange
as the intermediate precipitates.

 Stir for 2 hours at room temperature.
Step 2: Amidation
e Cool the reaction mixture to 0°C.

e Bubble Ammonia gas (NHs) through the solution or add a saturated solution of NHs in Et20
until pH > 9.

o Evaporate solvent to obtain the crude glyoxylamide solid.

Step 3: Reduction

Suspend LiAlH4 (4.0 eq) in anhydrous Tetrahydrofuran (THF).

o Add the crude glyoxylamide (dissolved in THF) dropwise to the refluxing LiAlH4 suspension.
e Reflux for 12—24 hours.

e Quench: Cool to 0°C and carefully add water, 15% NaOH, and water (Fieser workup).

« Filter solids, dry the filtrate over MgSOa, and concentrate.

 Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel column
chromatography (DCM:MeOH:NH4OH).
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Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis of 5-Butyltryptamine via the Speeter-Anthony protocol.

Pharmacology & Mechanism of Action

5-Butyltryptamine serves as a critical ligand for probing the 5-HT1 receptor subfamily. The butyl
group at the 5-position acts as a lipophilic probe, testing the size constraints of the receptor's
orthosteric binding site.

Receptor Affinity Profile[4][5][6]

e 5-HT1A (High Affinity): Primary amine tryptamines like 5-BT generally exhibit enhanced
affinity for the 5-HT1A receptor compared to their N,N-dimethylated counterparts. The 5-butyl
group is well-tolerated in the hydrophobic pocket of the 5-HT1A receptor.

o 5-HT1D (Agonist Potency): Research indicates that 5-alkyltryptamines, including 5-BT,
maintain high affinity (Ki < 10 nM) for the 5-HT1D receptor. This challenges the classical
hypothesis that a heteroatom (H-bond donor/acceptor) at position 5 is strictly required for
agonist activity.[1]

o 5-HT2A (Reduced Affinity): Unlike psychedelic tryptamines (e.g., 5-MeO-DMT), 5-BT shows
reduced engagement with the 5-HT2A receptor. The lack of N-methylation and the steric bulk
of the butyl group likely hinder the specific conformational changes required for 5-HT2A
activation.

Structure-Activity Relationship (SAR) Logic

The pharmacological utility of 5-BT stems from its exclusion of hydrogen bonding at the 5-
position.

e Serotonin (5-HT): 5-OH group acts as a H-bond donor.
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» 5-Butyltryptamine: 5-Butyl group is purely lipophilic.

 Inference: If 5-BT binds with high affinity, the receptor pocket at that specific vector is driven
by hydrophobic interactions (van der Waals forces) rather than hydrogen bonding.

Signaling Pathway Diagram
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Figure 2: Pharmacological profile showing high affinity for Gi/o-coupled 5-HT1 receptors and
low 5-HT2A engagement.

Applications in Drug Development

Beyond basic receptor profiling, 5-Butyltryptamine is cited in patent literature for advanced drug

delivery systems.

Lipid-Drug Conjugates
5-BT is used as a model cargo or targeting moiety in Lipid-Based Constructs (LBCs). Its

primary amine allows for covalent linkage to lipid anchors or linkers (e.g., via succinimide
esters).

o Application: Enhancing oral bioavailability of poorly soluble therapeutics.
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e Mechanism: The lipophilic indole core aids in membrane intercalation, while the amine
serves as a conjugation handle.

Metabolic Stability Studies

Researchers use 5-BT to study Monoamine Oxidase (MAO) kinetics. The bulky butyl group
may sterically hinder access to the amine by MAO-A, potentially altering the metabolic half-life
compared to serotonin.

Safety & Handling

Caution: 5-Butyltryptamine is a bioactive research chemical. It has not been fully evaluated for
toxicity in humans.

» Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential for central nervous system
effects due to serotonergic activity.

» Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

o Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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